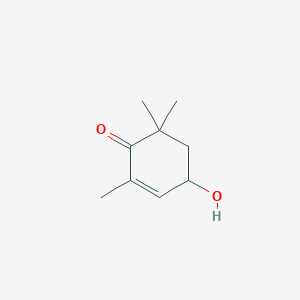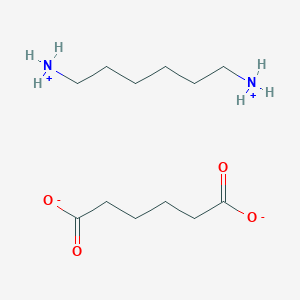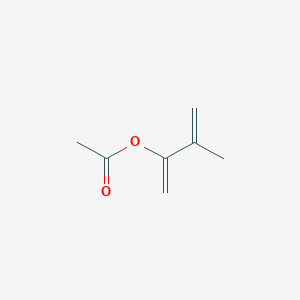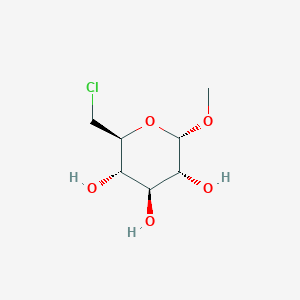![molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7](/img/structure/B106448.png)
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for several groups of drugs.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of N,N′-bis(phenylsulfonyl)-1,2-bis(4-pyridyl)ethylenediamines was performed by reacting (4-pyridylmethyl)amine with benzenesulfonyl chlorides, followed by dimerization . These methods could potentially be adapted for the synthesis of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single crystal X-ray diffraction, and its molecular geometry was further analyzed using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" and to predict its electronic properties, such as the distribution of atomic charges and the energy of frontier molecular orbitals.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involved stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines, which could be relevant for the synthesis of chiral versions of "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" . Additionally, the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions indicates the potential for "N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine" to undergo conjugate addition reactions to form functionalized sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The stability of the molecule, hyperconjugative interactions, and charge delocalization can be analyzed using NBO analysis, as demonstrated for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . The physical properties such as melting point, solubility, and crystalline structure can be determined experimentally. The chemical properties, including reactivity and acidity of the amine and sulfonyl groups, can be inferred from the molecular structure and electronic properties.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Transformations
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has been utilized in various chemical synthesis and transformations. For instance, it's involved in the preparation of beta-sulfonyl enamines, which are instrumental in cyclization reactions to produce sulfone-substituted indolizines. These compounds are considered potential scaffolds for alkaloid synthesis. Moreover, these substances display reactivity that allows for stereoselective reductions and hydrogenolysis, leading to the formation of beta-sulfonyl amines and enaminones respectively (Michael et al., 2004).
2. Catalytic and Material Applications
In the realm of materials science and catalysis, this compound has shown promise. It has been part of the functionalization process of SBA-15, leading to the formation of a material known as SBA-15/PrEn-NHSO3H. This material demonstrates zwitterionic IL-type heterogeneous catalytic behavior, notably in the N-formylation of amines. The material's catalytic activity, coupled with its excellent recyclability, underscores its potential utility in various chemical processes (Rostamnia & Doustkhah, 2016).
3. Corrosion Inhibition
The molecule has also been investigated in the context of corrosion inhibition. Studies involving related amine derivatives on steel surfaces have employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the adsorption behavior and corrosion inhibition mechanism. These studies are critical in materials science, especially for protecting infrastructure in harsh environments (Saha et al., 2018).
4. Biomedical Research
In biomedical research, compounds related to N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine have been explored for various applications. For instance, 18F-labeled vinyl sulfones have been synthesized and investigated for their potential in probe construction for PET (Positron Emission Tomography) imaging. Their ability to label bioactive molecules and react with red blood cells for potential cell tracking applications makes them significant in medical diagnostics and research (Zhang et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
N-ethyl-2-(4-methylphenyl)sulfonylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSHSSSNRQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364750 |
Source


|
| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine | |
CAS RN |
16191-76-7 |
Source


|
| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

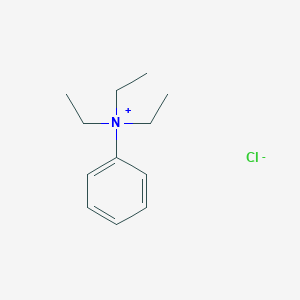



![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

